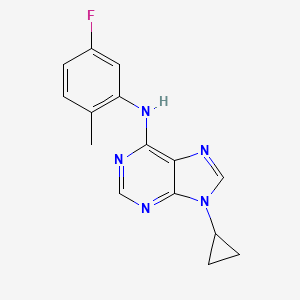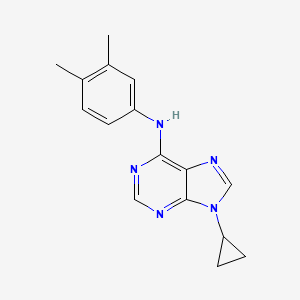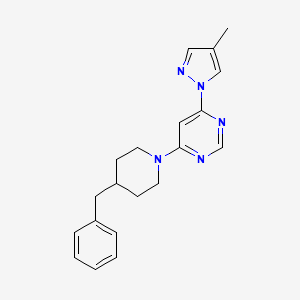
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine, commonly referred to as CMP, is a heterocyclic compound that is widely used in scientific research. It is a member of the purin-6-amine family, which consists of compounds with a purine ring structure and an amine group. CMP has been studied for its potential applications in biochemistry, pharmacology, and medicine.
Mechanism of Action
CMP acts as an agonist at purinergic receptors, which are involved in a variety of physiological processes. CMP binds to the purinergic receptor and activates its signaling pathway, leading to the release of second messengers such as cyclic AMP and Ca2+. The activation of the purinergic receptor by CMP leads to a variety of physiological responses, depending on the type of receptor that is activated.
Biochemical and Physiological Effects
CMP has been studied for its potential effects on biochemical and physiological processes. CMP has been shown to activate several types of purinergic receptors, leading to a variety of physiological responses. CMP has been shown to induce vasodilation, which is a widening of the blood vessels, and to stimulate the release of inflammatory mediators such as histamine and leukotrienes. In addition, CMP has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are enzymes involved in the synthesis of prostaglandins and leukotrienes, respectively.
Advantages and Limitations for Lab Experiments
CMP has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and store. In addition, it is a potent agonist at purinergic receptors, which makes it a useful tool for studying the pharmacological properties of other compounds. However, CMP has several limitations. It is not selective for a particular type of purinergic receptor, so it may activate multiple receptors at once. In addition, CMP is not very soluble in water, so it may be difficult to use in certain laboratory experiments.
Future Directions
There are several potential future directions for CMP research. One potential direction is to develop more selective agonists for purinergic receptors. This could be done by synthesizing compounds with structures similar to CMP, but with modifications that make them more selective for a particular type of receptor. Another potential direction is to study the effects of CMP on other biochemical and physiological processes, such as cell proliferation and apoptosis. Finally, CMP could be used as a tool to study the pharmacological properties of other compounds, such as non-steroidal anti-inflammatory drugs.
Synthesis Methods
CMP is synthesized through a multi-step synthesis process. The first step involves the conversion of 3-methoxy-aniline to 3-methoxy-benzaldehyde via a Friedel-Crafts alkylation reaction. The second step involves the conversion of 3-methoxy-benzaldehyde to 9-cyclopropyl-N-(3-methoxyphenyl)-9H-purin-6-amine via a Suzuki coupling reaction. The third step involves the conversion of this compound to CMP via a hydrogenation reaction.
Scientific Research Applications
CMP has been studied for its potential applications in biochemistry, pharmacology, and medicine. It has been used as a model compound for studying the mechanism of action of purinergic receptors, which have been implicated in a variety of physiological processes. CMP has also been used to study the inhibition of enzymes, such as cyclooxygenase-2 and lipoxygenase. In addition, CMP has been used as a tool for studying the pharmacological properties of other compounds, such as non-steroidal anti-inflammatory drugs.
properties
IUPAC Name |
9-cyclopropyl-N-(3-methoxyphenyl)purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-21-12-4-2-3-10(7-12)19-14-13-15(17-8-16-14)20(9-18-13)11-5-6-11/h2-4,7-9,11H,5-6H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPRPMDVTUXADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6443252.png)

![N-[(2-fluorophenyl)methyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443267.png)

![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B6443300.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6443309.png)

![6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6443330.png)
![N-[(4-fluorophenyl)methyl]-6-(1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443332.png)
![2-cyclopropyl-4-(difluoromethyl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B6443335.png)
![N-[(2-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine](/img/structure/B6443337.png)

